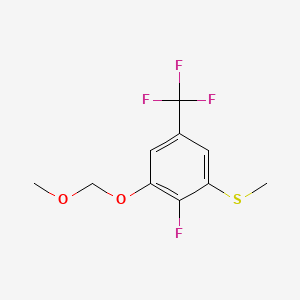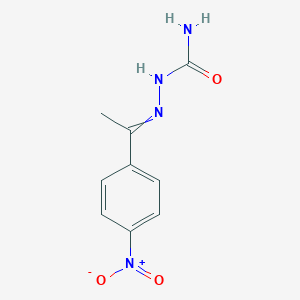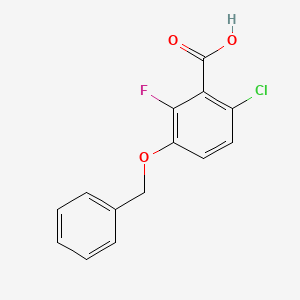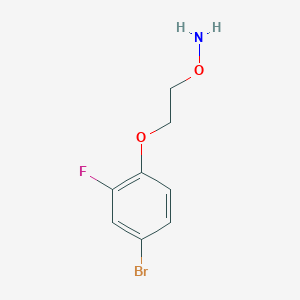
(2-Fluoro-3-(methoxymethoxy)-5-(trifluoromethyl)phenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-3-(methoxymethoxy)-5-(trifluoromethyl)phenyl)(methyl)sulfane is a complex organic compound characterized by the presence of fluorine, methoxymethoxy, trifluoromethyl, and methylsulfane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-(methoxymethoxy)-5-(trifluoromethyl)phenyl)(methyl)sulfane typically involves multiple steps, starting with the preparation of the phenyl ring substituted with fluorine, methoxymethoxy, and trifluoromethyl groupsCommon reagents used in these reactions include methylthiolates and appropriate solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoro-3-(methoxymethoxy)-5-(trifluoromethyl)phenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The methylsulfane group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfane group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Fluoro-3-(methoxymethoxy)-5-(trifluoromethyl)phenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound may be used to study the effects of fluorine and trifluoromethyl groups on biological activity. These groups are known to influence the pharmacokinetics and pharmacodynamics of molecules, making this compound a potential candidate for drug development .
Medicine
In medicine, the compound’s unique properties may be explored for the development of new pharmaceuticals. The presence of fluorine and trifluoromethyl groups can enhance the metabolic stability and bioavailability of drugs .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity .
Mécanisme D'action
The mechanism of action of (2-Fluoro-3-(methoxymethoxy)-5-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with molecular targets through its functional groups. The fluorine and trifluoromethyl groups can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The methoxymethoxy group can enhance the compound’s solubility and bioavailability, while the methylsulfane group can participate in redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Fluoro-3-(methoxymethoxy)-6-(trifluoromethyl)phenyl)(methyl)sulfane
- (2-Fluoro-3-methoxy-4-(methoxymethoxy)phenyl)(methyl)sulfane
- (2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)phenyl)(methyl)sulfane
Uniqueness
(2-Fluoro-3-(methoxymethoxy)-5-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of fluorine, methoxymethoxy, and trifluoromethyl groups provides a distinct set of chemical properties that can be leveraged in various applications .
Propriétés
Formule moléculaire |
C10H10F4O2S |
|---|---|
Poids moléculaire |
270.25 g/mol |
Nom IUPAC |
2-fluoro-1-(methoxymethoxy)-3-methylsulfanyl-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10F4O2S/c1-15-5-16-7-3-6(10(12,13)14)4-8(17-2)9(7)11/h3-4H,5H2,1-2H3 |
Clé InChI |
RFYJWBAIGVKPRS-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C(=CC(=C1)C(F)(F)F)SC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N,3-dimethylbutanamide](/img/structure/B14781236.png)
![2-((1-Hydroxy-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)naphthalen-2-yl)thio)acetic acid](/img/structure/B14781241.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde](/img/structure/B14781246.png)


![Methyl 1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B14781265.png)
![2-amino-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B14781271.png)

![8-Bromo-1-(2-methoxypropyl)-3-methylimidazo[4,5-c]quinolin-2-one](/img/structure/B14781287.png)

![2-[(1-Butyl-1,2-dihydroimidazol-1-ium-3-yl)methyl]pyridine;hexafluorophosphate](/img/structure/B14781299.png)

